An In-Depth Technical Guide to 4-Methyl-4-nitrovaleraldehyde: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4-Methyl-4-nitrovaleraldehyde: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-Methyl-4-nitrovaleraldehyde (also known as 4-Methyl-4-nitropentanal), a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical structure, synthesis, physicochemical properties, reactivity, and applications, with a focus on providing practical, field-proven insights.
Core Molecular Identity: Structure and CAS Number
4-Methyl-4-nitrovaleraldehyde is a C6 aliphatic aldehyde bearing a tertiary nitro group. Its unique structure, combining both an electrophilic aldehyde and a versatile nitro functionality, makes it a valuable building block in organic synthesis.
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Chemical Name: 4-Methyl-4-nitrovaleraldehyde
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Molecular Weight: 145.16 g/mol [2]
Chemical Structure:
The presence of both the aldehyde and the nitro group on the same carbon chain allows for a diverse range of chemical transformations, which will be explored in subsequent sections.
Synthesis of 4-Methyl-4-nitrovaleraldehyde: The Michael Addition
The primary and most efficient method for the synthesis of 4-Methyl-4-nitrovaleraldehyde is the Michael addition of 2-nitropropane to acrolein. This reaction is a classic example of a conjugate addition, where a nucleophile (the carbanion of 2-nitropropane) adds to the β-carbon of an α,β-unsaturated carbonyl compound (acrolein).
Underlying Principles of the Michael Addition
The Michael reaction is a cornerstone of C-C bond formation in organic synthesis. The key to this transformation lies in the generation of a stabilized carbanion from a "Michael donor" and its subsequent reaction with a "Michael acceptor."
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Michael Donor: In this synthesis, 2-nitropropane serves as the Michael donor. The α-proton of 2-nitropropane is acidic due to the strong electron-withdrawing nature of the nitro group, which stabilizes the resulting conjugate base (a nitronate anion) through resonance.
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Michael Acceptor: Acrolein, an α,β-unsaturated aldehyde, acts as the Michael acceptor. The electron-withdrawing carbonyl group polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.
The reaction is typically base-catalyzed, with the base facilitating the deprotonation of the nitroalkane to form the nucleophilic nitronate ion.
Reaction Mechanism
The mechanism of the Michael addition of 2-nitropropane to acrolein can be visualized as a three-step process:
Caption: Mechanism of the Michael Addition for the synthesis of 4-Methyl-4-nitrovaleraldehyde.
Experimental Protocol
Disclaimer: This is a generalized protocol and should be optimized and performed with appropriate safety precautions by trained chemists.
Materials:
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2-Nitropropane
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Acrolein (stabilized)
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A suitable base catalyst (e.g., a tertiary amine like triethylamine, or a basic resin)
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An appropriate solvent (e.g., a polar aprotic solvent like acetonitrile or an alcohol)
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Anhydrous magnesium sulfate or sodium sulfate for drying
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Apparatus for distillation under reduced pressure
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-nitropropane in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Add the base catalyst to the solution of 2-nitropropane.
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Acrolein Addition: Cool the reaction mixture in an ice bath. Slowly add acrolein dropwise from the dropping funnel, ensuring the temperature of the reaction mixture is maintained below a certain threshold (typically 10-15 °C) to control the exothermic reaction and prevent polymerization of acrolein.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Once the reaction is complete, quench the reaction by adding a dilute acid (e.g., dilute HCl) to neutralize the base. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 4-Methyl-4-nitrovaleraldehyde.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties of 4-Methyl-4-nitrovaleraldehyde.
| Property | Value | Reference(s) |
| Appearance | Colorless to light orange to yellow clear liquid | [2] |
| Boiling Point | 90 °C at 3 mmHg | [1][5] |
| Density | 1.10 g/mL at 20 °C | [1][5] |
| Refractive Index (n20/D) | 1.45 | [5] |
Spectroscopic Characterization
While specific, publicly available spectra for 4-Methyl-4-nitrovaleraldehyde are scarce, the expected spectroscopic data can be inferred from its structure and data from similar compounds. A commercial supplier confirms that the NMR spectrum conforms to the structure.[2]
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aldehydic Proton (-CHO): A characteristic signal is expected around δ 9.5-10.0 ppm, likely a triplet due to coupling with the adjacent methylene protons.
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Methylene Protons (-CH₂-CHO): These protons, α to the carbonyl group, are expected to appear as a multiplet in the region of δ 2.4-2.7 ppm.
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Methylene Protons (-CH₂-C(NO₂)-): The protons β to the carbonyl group are expected to be a multiplet around δ 2.0-2.3 ppm.
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Methyl Protons (-C(CH₃)₂): A singlet for the six equivalent methyl protons is anticipated around δ 1.5-1.7 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon (-CHO): A downfield signal is expected in the range of δ 200-205 ppm.
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Quaternary Carbon (-C(NO₂)-): The carbon bearing the nitro group and two methyl groups should appear around δ 85-95 ppm.
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Methylene Carbon (-CH₂-CHO): The carbon α to the carbonyl is expected around δ 40-45 ppm.
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Methylene Carbon (-CH₂-C(NO₂)-): The carbon β to the carbonyl should be in the region of δ 30-35 ppm.
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Methyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons are expected to show a signal around δ 20-25 ppm.
IR (Infrared) Spectroscopy:
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.
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N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group, one for the asymmetric stretch around 1540-1560 cm⁻¹ and another for the symmetric stretch around 1350-1370 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak bands are often observed around 2720 and 2820 cm⁻¹.
Mass Spectrometry (MS):
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The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 145. The fragmentation pattern would likely involve cleavage α to the carbonyl group and loss of the nitro group.
Reactivity and Synthetic Applications
The bifunctional nature of 4-Methyl-4-nitrovaleraldehyde makes it a versatile intermediate in organic synthesis. The aldehyde and nitro groups can be selectively transformed to introduce a variety of other functionalities.
Reactions of the Aldehyde Group
The aldehyde functionality can undergo a wide range of classical carbonyl reactions, including:
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Oxidation: Oxidation to the corresponding carboxylic acid, 4-methyl-4-nitrovaleric acid.
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Reduction: Reduction to the primary alcohol, 4-methyl-4-nitropentan-1-ol.
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Reductive Amination: Conversion to primary, secondary, or tertiary amines.
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Wittig Reaction: Formation of alkenes.
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Henry (Nitroaldol) Reaction: The aldehyde can act as an electrophile in a Henry reaction with another nitroalkane.
Reactions of the Nitro Group
The tertiary nitro group can also be transformed into other useful functional groups:
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Reduction: Reduction of the nitro group to a primary amine (e.g., using catalytic hydrogenation) would yield a γ-amino aldehyde, a valuable synthon.
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Nef Reaction: While the Nef reaction typically applies to primary and secondary nitro compounds, modifications can sometimes be used to convert tertiary nitro groups to ketones, though this is less common.
Application in the Synthesis of 5,5-Dimethyl-1-pyrroline N-oxide (DMPO)
A significant application of 4-Methyl-4-nitrovaleraldehyde is in the synthesis of 5,5-Dimethyl-1-pyrroline N-oxide (DMPO), a widely used spin trap in the study of free radicals in biological and chemical systems.[6]
The synthesis involves the reductive cyclization of 4-Methyl-4-nitrovaleraldehyde. The nitro group is reduced to a hydroxylamine, which then undergoes intramolecular cyclization with the aldehyde to form the cyclic nitrone, DMPO.
Caption: Synthetic pathway from 4-Methyl-4-nitrovaleraldehyde to DMPO.
This application highlights the utility of 4-Methyl-4-nitrovaleraldehyde as a precursor to important chemical tools for research.
Safety and Handling
4-Methyl-4-nitrovaleraldehyde should be handled with care in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation.[7]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]
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Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention).[7]
It is recommended to store the compound in a cool, dark place under an inert atmosphere, as it may be air-sensitive.[7]
Conclusion
4-Methyl-4-nitrovaleraldehyde is a valuable and versatile bifunctional building block in organic synthesis. Its straightforward synthesis via the Michael addition of 2-nitropropane to acrolein, coupled with the orthogonal reactivity of its aldehyde and nitro functionalities, provides access to a wide range of more complex molecules. Its role as a key intermediate in the synthesis of the important spin trap DMPO underscores its utility in the broader scientific community. For researchers in drug discovery and development, the potential to elaborate this molecule into various nitrogen-containing scaffolds makes it a compound of considerable interest for the generation of novel chemical entities.
References
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Almac. (2018, February 2). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction &. Retrieved from [Link]
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ResearchGate. (n.d.). Asymmetric Michael addition reaction of acrolein, 3‐nitro‐2H‐chromene, and alcohols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. Retrieved from [Link]
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